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Compound of Interest

Compound Name: 5-Phenyl-1H-indazole

Cat. No.: B065116 Get Quote

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Analysis of 5-Phenyl-1H-
indazole

Executive Summary
5-Phenyl-1H-indazole is a heterocyclic compound of significant interest in medicinal chemistry

and materials science, serving as a crucial scaffold for developing novel therapeutic agents and

functional organic materials.[1] The precise and unambiguous determination of its molecular

structure is paramount for understanding its chemical reactivity, biological activity, and material

properties. Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful

analytical technique for the complete structural elucidation of such molecules in solution.[2]

This technical guide, written from the perspective of a Senior Application Scientist, provides a

comprehensive walkthrough of the ¹H and ¹³C NMR spectral analysis of 5-Phenyl-1H-indazole.

It moves beyond a simple recitation of data to explain the underlying principles and

experimental strategies required for confident spectral assignment. We will delve into the

rationale behind experimental choices, present a self-validating protocol for data acquisition,

and synthesize spectral data into a coherent structural narrative. This document is intended for

researchers, scientists, and drug development professionals who require a robust

understanding of how to leverage advanced NMR techniques for the characterization of

complex N-heterocyclic compounds.
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Introduction: The Significance of the Indazole
Scaffold and NMR
The indazole core, a fusion of benzene and pyrazole rings, is a privileged structure in drug

discovery, appearing in pharmaceuticals with anti-inflammatory, anti-cancer, and

antihypertensive properties.[3][4] The introduction of a phenyl substituent at the C5 position, as

in 5-Phenyl-1H-indazole, significantly modulates the molecule's electronic and steric profile,

creating new opportunities for molecular interactions and synthetic derivatization.

Given the potential for isomerism (e.g., 1H vs. 2H tautomers, substituent position), rigorous

structural confirmation is non-negotiable.[5] One- and two-dimensional NMR spectroscopy

provides a detailed "fingerprint" of the molecule, allowing for the precise mapping of its atomic

connectivity and spatial arrangement.[6][7]

The NMR Landscape of 5-Phenyl-1H-indazole: A
Predictive Framework
Before analyzing the spectra, we can predict the general features based on the electronic

environment of each nucleus. The molecule consists of two main parts: the bicyclic indazole

system and the C5-phenyl substituent. The indazole ring contains an electron-donating N-H

group and an imine-like nitrogen, while the phenyl ring acts as an aromatic substituent. This

combination dictates the chemical shifts (δ) of the various protons and carbons.

The structure and standard numbering for 5-Phenyl-1H-indazole are shown below. This

numbering is crucial for the unambiguous assignment of NMR signals.

Caption: Molecular Structure and IUPAC Numbering of 5-Phenyl-1H-indazole.

Analysis of the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of distinct proton environments,

their electronic shielding, and their connectivity through scalar (J) coupling. For 5-Phenyl-1H-
indazole, we anticipate signals in the aromatic region (δ 7.0-8.5 ppm) and a characteristic

broad signal for the N-H proton at a higher chemical shift (>10 ppm), which is often solvent-

dependent.[8]
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Table 1: Representative ¹H NMR Spectral Data for 5-Phenyl-1H-indazole (500 MHz, DMSO-

d₆)

Proton
Assignment

Chemical Shift
(δ, ppm)

Multiplicity
Coupling
Constant (J,
Hz)

Integration

NH-1 ~13.15 br s - 1H

H-3 ~8.10 s - 1H

H-4 ~7.85 d J = 8.8 1H

H-6 ~7.60 dd J = 8.8, 1.5 1H

H-7 ~7.70 d J = 8.8 1H

H-2', H-6' ~7.75 d J = 7.5 2H

H-3', H-5' ~7.50 t J = 7.5 2H

H-4' ~7.40 t J = 7.5 1H

Note: This data is illustrative, synthesized from spectral data of structurally similar indazole

derivatives.[9][10] Actual values may vary based on experimental conditions.

Expert Interpretation:
N-H Proton (H-1): The proton on N1 is acidic and typically appears as a broad singlet far

downfield due to hydrogen bonding with the solvent (DMSO-d₆) and deshielding by the

aromatic system. Its broadness arises from quadrupole broadening and potential chemical

exchange.

Indazole Ring Protons:

H-3: This proton is a singlet as it lacks adjacent proton neighbors for coupling. Its

downfield shift is attributed to the deshielding effect of the adjacent imine-like N2 atom.

H-7: Appears as a doublet, coupled only to H-6.
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H-4 and H-6: These protons form an AX system with H-7 and H-6 respectively, but are

coupled to each other as well. H-4 is a doublet coupled to H-6 (a para-coupling might be

too small to be resolved). H-6 is a doublet of doublets, showing coupling to both H-7

(ortho-coupling, ~8.8 Hz) and H-4 (meta-coupling, ~1.5 Hz).

Phenyl Ring Protons: The phenyl group protons (H-2'/6', H-3'/5', H-4') present a classic

pattern. H-2' and H-6' are chemically equivalent and appear as a doublet due to coupling

with H-3' and H-5'. Similarly, H-3' and H-5' are equivalent and appear as a triplet. The H-4'

proton appears as a triplet, coupled to the two H-3'/H-5' protons.

Analysis of the ¹³C NMR Spectrum
The ¹³C NMR spectrum reveals the number of unique carbon environments. With broadband

proton decoupling, each signal typically appears as a singlet. The use of spectral editing

techniques like DEPT-135 or APT is crucial for differentiating between CH/CH₃ (positive

signals), CH₂ (negative signals), and quaternary carbons (absent).

Table 2: Representative ¹³C NMR Spectral Data for 5-Phenyl-1H-indazole (125 MHz, DMSO-

d₆)
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Carbon Assignment Chemical Shift (δ, ppm) Carbon Type (DEPT-135)

C-3 ~134.5 CH

C-3a ~121.5 C (Quaternary)

C-4 ~120.0 CH

C-5 ~135.0 C (Quaternary)

C-6 ~118.0 CH

C-7 ~110.5 CH

C-7a ~140.0 C (Quaternary)

C-1' ~141.0 C (Quaternary)

C-2', C-6' ~127.0 CH

C-3', C-5' ~129.0 CH

C-4' ~126.0 CH

Note: This data is illustrative and based on known substituent effects in aromatic systems.[11]

[12]

Expert Interpretation:
Quaternary Carbons (C-3a, C-5, C-7a, C-1'): These four carbons do not bear any directly

attached protons and would be absent in a DEPT-135 spectrum. Their assignment is

definitively confirmed using a Heteronuclear Multiple Bond Correlation (HMBC) experiment,

which shows correlations between carbons and protons separated by 2-3 bonds. For

instance, C-5 would show correlations to H-4, H-6, and H-2'/6'.

Indazole Carbons: The chemical shifts are consistent with an aromatic heterocyclic system.

C-7a, being adjacent to N1, is typically one of the most downfield carbons in the indazole

core.

Phenyl Carbons: The shifts are characteristic of a monosubstituted benzene ring. The ipso-

carbon (C-1') is downfield, while the ortho (C-2'/6'), meta (C-3'/5'), and para (C-4') carbons
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appear in the expected δ 120-130 ppm range.

A Self-Validating Experimental Protocol
To ensure data integrity and reproducibility, a systematic approach to NMR data acquisition is

essential. This protocol outlines the key steps from sample preparation to the acquisition of

multidimensional spectra.

Sample Preparation
Analyte Weighing: Accurately weigh 5-10 mg of 5-Phenyl-1H-indazole directly into a clean,

dry vial.

Solvent Selection: Choose a deuterated solvent in which the compound is fully soluble.

DMSO-d₆ is an excellent choice as it solubilizes many aromatic compounds and shifts the

residual water peak away from the region of interest. CDCl₃ is another common alternative.

Dissolution: Add ~0.6 mL of the chosen deuterated solvent to the vial.

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal reference (δ

= 0.00 ppm).

Transfer: Vortex the solution until the sample is fully dissolved. Transfer the solution to a 5

mm NMR tube.

Spectrometer Setup & Data Acquisition
This protocol assumes a 500 MHz spectrometer.[13]

Instrument Tuning: Insert the sample, lock on the deuterium signal of the solvent, and

tune/match the probe for both ¹H and ¹³C frequencies.

Shimming: Perform automated or manual shimming to optimize the magnetic field

homogeneity, ensuring sharp, symmetrical peaks.

¹H Spectrum Acquisition:

Experiment: Standard 1D proton pulse-acquire experiment.
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Spectral Width: ~16 ppm (e.g., -2 to 14 ppm).

Acquisition Time: ~2-3 seconds.

Relaxation Delay (d1): 5 seconds to ensure full relaxation of all protons for accurate

integration.

Number of Scans: 8-16, depending on sample concentration.

¹³C {¹H} Spectrum Acquisition:

Experiment: Standard 1D carbon with proton decoupling.

Spectral Width: ~240 ppm (e.g., -10 to 230 ppm).

Relaxation Delay (d1): 2 seconds.

Number of Scans: 1024 or more to achieve adequate signal-to-noise.

DEPT-135 Acquisition: Run a standard DEPT-135 experiment to differentiate carbon types.

2D Spectra Acquisition (for unambiguous assignment):

¹H-¹H COSY: To identify proton-proton spin systems (e.g., confirming the H-4/H-6/H-7 and

phenyl ring connectivities).

¹H-¹³C HSQC (or HMQC): To correlate each proton with its directly attached carbon.

¹H-¹³C HMBC: To identify long-range (2-3 bond) correlations between protons and

carbons. This is the key experiment for assigning quaternary carbons and piecing together

the molecular fragments.

Visualization of Structural Connectivity
Two-dimensional NMR experiments provide the definitive evidence for the proposed structure.

The HMBC experiment is particularly powerful. The diagram below illustrates the key HMBC

correlations that would validate the assignment of the 5-Phenyl-1H-indazole skeleton.

Caption: Key ²J and ³J HMBC correlations for structural validation.
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This correlation map acts as a logical check. For example, observing correlations from proton

H-4 to carbons C-5, C-6, and C-7a, and from H-6 to C-4, C-5, and C-7a, provides irrefutable

proof of their relative positions on the indazole ring.

Conclusion
The structural elucidation of 5-Phenyl-1H-indazole is a quintessential example of the power of

a modern, multi-pronged NMR strategy. A simple 1D proton spectrum is insufficient for

unambiguous assignment. A comprehensive approach, combining 1D ¹H and ¹³C spectra with

2D correlation experiments (COSY, HSQC, and HMBC), is essential for a confident and

complete structural assignment. The methodology detailed in this guide—from predictive

analysis and meticulous sample preparation to the strategic acquisition and interpretation of

multidimensional data—provides a robust and self-validating framework for the characterization

of this important heterocyclic scaffold and its many derivatives.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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